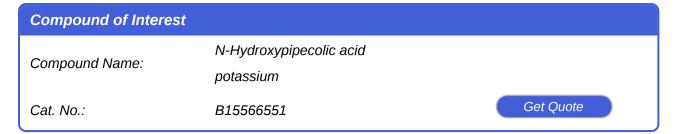


Application Notes and Protocols for Studying N-Hydroxypipecolic Acid-Mediated Immunity

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying N-Hydroxypipecolic acid (NHP)-mediated immunity in plants. NHP is a critical signaling molecule that orchestrates Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[1][2][3] Understanding the biosynthesis, transport, and signaling of NHP is paramount for developing novel strategies to enhance crop resilience.

Core Concepts of NHP-Mediated Immunity

N-Hydroxypipecolic acid is a lysine-derived metabolite that acts as a key mobile signal in plant immunity.[2][3] Upon local pathogen infection, NHP is synthesized and accumulates in both local and distal, uninfected leaves.[1][4] This systemic accumulation primes the plant for a more robust and rapid defense response upon subsequent pathogen attack.[1][5] The biosynthesis of NHP from lysine involves the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][3]

The signaling cascade initiated by NHP involves the generation of reactive oxygen species (ROS) and the accumulation of extracellular NAD(P).[6][7] This pathway is dependent on the transcriptional coregulator NON-EXPRESSOR OF PR GENES 1 (NPR1) and TGA transcription



factors.[1][4] NHP-mediated immunity also shows a close interplay with the salicylic acid (SA) signaling pathway, with both molecules potentiating each other's accumulation and downstream defense responses.[1][8]

Data Presentation: Quantitative Insights into NHP-Mediated Immunity

The following tables summarize key quantitative data from studies on NHP-mediated immunity, providing a comparative overview of metabolite levels and pathogen growth under different experimental conditions.

Table 1: NHP and Pip Accumulation in Response to Pathogen Inoculation

Plant Species	Pathogen	Tissue	Time Post- Inoculation (hpi)	Pipecolic Acid (Pip) Concentrati on (µg/g FW)	N- Hydroxypip ecolic Acid (NHP) Concentrati on (µg/g FW)
Tobacco	Pseudomona s syringae	Inoculated Leaves	72	~6	~6
Tomato	Pseudomona s syringae	Inoculated Leaves	Not Specified	Exceeds NHP levels by ~8-fold	Not Specified

Data synthesized from Schnake et al. (2020) as cited in[3]

Table 2: Pathogen Growth in Systemic Acquired Resistance (SAR) Assays



Plant Genotype	Primary Treatment (Lower Leaves)	Secondary Inoculation (Upper Leaves)	Bacterial Titer (cfu/cm²) at 3 dpi
Wild-Type (Col-0)	Mock (10 mM MgCl ₂)	Pseudomonas syringae pv. tomato DC3000	~1 x 10 ⁶
Wild-Type (Col-0)	1 mM NHP	Pseudomonas syringae pv. tomato DC3000	Significantly lower than mock
fmo1 mutant	Mock (10 mM MgCl ₂)	Pseudomonas syringae pv. tomato DC3000	~1 x 10 ⁶
fmo1 mutant	1 mM NHP	Pseudomonas syringae pv. tomato DC3000	Significantly lower than mock

Expected results based on principles described in[1][2][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and are intended to be adapted to specific experimental systems.

Protocol 1: Systemic Acquired Resistance (SAR) Induction and Pathogen Growth Assay

This protocol is designed to assess the ability of NHP to induce systemic resistance to bacterial pathogens in Arabidopsis thaliana.

Materials:

- Arabidopsis thaliana plants (4-5 weeks old)
- Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)



- 1 mM NHP solution
- 10 mM MgCl₂ (mock solution)
- · Needleless syringe
- Sterile water
- Petri dishes with appropriate growth medium (e.g., King's B)
- Sterile pestle and microcentrifuge tubes

Procedure:

- Primary Inoculation:
 - Infiltrate two lower leaves of each plant with either 1 mM NHP or 10 mM MgCl₂ (mock control) using a needleless syringe.[9]
 - Ensure the entire leaf is infiltrated without causing excessive damage.
 - Return plants to a controlled growth chamber for 48 hours to allow for the systemic signal to propagate.[9]
- Secondary Inoculation:
 - Prepare an inoculum of Pst DC3000 in 10 mM MgCl₂ at a concentration of 1 x 10⁵ colonyforming units (CFU)/mL.[9]
 - Infiltrate two upper, systemic leaves of each plant with the bacterial suspension.
- Quantification of Bacterial Growth:
 - At 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas of the upper leaves.[9]
 - Homogenize the leaf discs in 10 mM MgCl₂.
 - Perform serial dilutions of the homogenate and plate on appropriate growth medium.



 Incubate the plates at 28°C for 2 days and count the colonies to determine the bacterial titer (CFU/cm²).[10]

Protocol 2: Quantification of NHP and Related Metabolites by LC-MS

This protocol outlines the extraction and quantification of NHP and its precursor, pipecolic acid (Pip), from plant tissue using liquid chromatography-mass spectrometry (LC-MS).

Materials:

- Plant leaf tissue
- Liquid nitrogen
- Extraction solvent (e.g., 80% methanol)[11]
- Centrifuge
- LC-MS system
- · NHP and Pip analytical standards

Procedure:

- Sample Collection and Preparation:
 - Harvest leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[11]
 - Grind the frozen tissue to a fine powder.
- Extraction:
 - Add the extraction solvent to the ground tissue, vortex thoroughly, and incubate (e.g., on ice or at 4°C).[11]
 - Centrifuge the samples to pellet cell debris.[11]



- LC-MS Analysis:
 - Collect the supernatant and transfer it to an autosampler vial.
 - Inject the sample into the LC-MS system.
 - Separate the metabolites using a suitable chromatography column.
 - Detect and quantify NHP and Pip based on their mass-to-charge ratio (m/z) and retention time, by comparing them to the analytical standards.[11]

Protocol 3: Gene Expression Analysis of NHP-Responsive Genes

This protocol describes the analysis of gene expression changes in response to NHP treatment using quantitative real-time PCR (qRT-PCR).

Materials:

- Plant tissue treated with NHP or a mock control
- Liquid nitrogen
- RNA extraction kit
- cDNA synthesis kit
- qRT-PCR master mix
- Primers for target genes (e.g., PR1, ALD1, FMO1) and a reference gene (e.g., ACTIN)

Procedure:

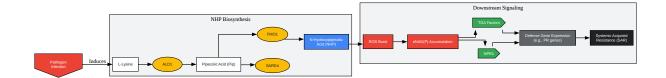
- RNA Extraction and cDNA Synthesis:
 - Harvest plant tissue at desired time points after NHP or mock treatment and flash-freeze in liquid nitrogen.



- Extract total RNA using a commercial kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA.
- qRT-PCR:
 - Prepare the qRT-PCR reaction mixture containing cDNA, primers, and master mix.
 - Perform the qRT-PCR using a thermal cycler.
 - Analyze the expression levels of target genes relative to the reference gene. [10]

Mandatory Visualizations

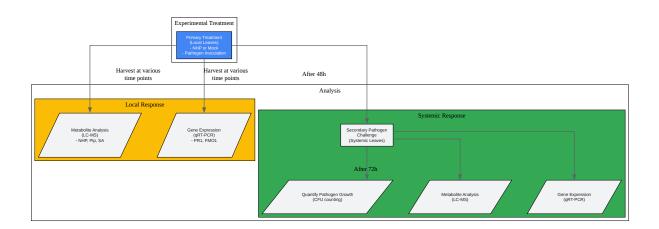
The following diagrams illustrate the key pathways and workflows involved in the study of NHP-mediated immunity.



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Caption: NHP biosynthesis and signaling pathway in SAR.





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Caption: General experimental workflow for studying NHP-mediated immunity.

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